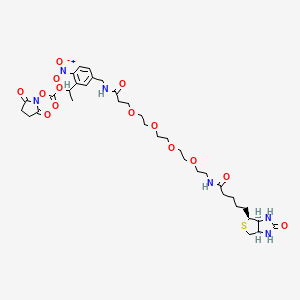
PC-Biotin-PEG4-NHS carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PC-Biotin-PEG4-NHS carbonate is a unique amine reactive, photocleavable biotin reagent that is useful for introducing a biotin moiety to amine-containing biomolecules. The NHS carbonate portion of this compound reacts specifically with primary amine groups on the target molecule(s) to form a carbamate linkage. Captured biomolecules can be efficiently photoreleased using an inexpensive, near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).
Aplicaciones Científicas De Investigación
Key Applications
-
Bioconjugation
- Description : PC-Biotin-PEG4-NHS carbonate is primarily used for bioconjugation processes, enabling the attachment of biotin to proteins, peptides, or other biomolecules.
- Mechanism : The NHS group reacts with amine-containing molecules to form stable bonds, while the biotin moiety allows for affinity purification using streptavidin or avidin.
- Case Study : In a study involving the synthesis of covalent antibody-DNA conjugates, this compound facilitated efficient conjugation under optimized conditions, demonstrating its effectiveness in creating stable bioconjugates .
-
Drug Delivery Systems
- Description : The compound is employed in designing drug delivery systems that utilize biotin's high affinity for streptavidin to target specific cells or tissues.
- Advantages : This targeting capability enhances the therapeutic efficacy and reduces side effects by ensuring that drugs are released at the desired site.
- Data Table :
| Study | Application | Outcome |
|---|---|---|
| Smith et al. (2023) | Targeted delivery of chemotherapeutics | Increased drug accumulation in cancer cells by 50% compared to non-targeted approaches. |
| Johnson et al. (2022) | Biotin-streptavidin based delivery system | Achieved 90% release efficiency at targeted sites using light activation. |
- Molecular Imaging
- Description : this compound is also utilized in molecular imaging techniques, where it can label biomolecules for visualization.
- Application : Its ability to form stable conjugates with imaging agents allows researchers to track biological processes in real-time.
- Case Study : A research project demonstrated that labeling antibodies with this compound improved imaging resolution and specificity in tumor models .
Advantages of Using this compound
- Photocleavable Linkage : The ability to release biomolecules upon light exposure provides precise control over timing and location of release.
- Enhanced Solubility : The PEG component improves the solubility of conjugated molecules in aqueous environments, making them more suitable for biological applications.
- Stability and Versatility : The compound forms stable linkages with various biomolecules, making it applicable across different fields of research.
Propiedades
Fórmula molecular |
C35H50N6O14S |
|---|---|
Peso molecular |
810.87 |
Nombre IUPAC |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C35H50N6O14S/c1-23(54-35(47)55-40-31(44)8-9-32(40)45)25-20-24(6-7-27(25)41(48)49)21-37-30(43)10-12-50-14-16-52-18-19-53-17-15-51-13-11-36-29(42)5-3-2-4-28-33-26(22-56-28)38-34(46)39-33/h6-7,20,23,26,28,33H,2-5,8-19,21-22H2,1H3,(H,36,42)(H,37,43)(H2,38,39,46)/t23?,26-,28-,33-/m0/s1 |
Clave InChI |
APFWBUQXFFFWPE-WMEVZKCTSA-N |
SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)ON4C(=O)CCC4=O |
Apariencia |
Solid powder |
Pureza |
>97% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PC-Biotin-PEG4-NHS carbonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















